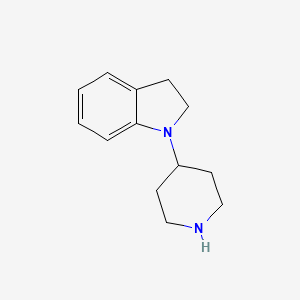

1-(piperidin-4-yl)-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-yl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,12,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXSCMQHTMIMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181525-34-8 | |

| Record name | 1-(piperidin-4-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Piperidin 4 Yl 2,3 Dihydro 1h Indole and Its Derivatives

Retrosynthetic Analysis of the 1-(Piperidin-4-yl)-2,3-dihydro-1H-indole Core

This leads to two principal forward-synthesis pathways:

Reductive Amination: This involves the reaction of indoline (B122111) with a suitably protected piperidin-4-one, followed by reduction of the intermediate enamine or iminium ion.

Nucleophilic Substitution: This strategy employs the reaction of indoline as a nucleophile with a piperidine (B6355638) ring that has a leaving group at the C4 position. The piperidine nitrogen would typically require a protecting group.

A secondary disconnection can be considered within the dihydroindole ring itself. This involves breaking the C-N or C-C bonds of the five-membered ring, suggesting methods like intramolecular cyclization of a substituted aniline (B41778) precursor to form the dihydroindole core prior to its coupling with the piperidine fragment.

Classical and Modern Approaches to Dihydroindole Ring Construction

The synthesis of the 2,3-dihydro-1H-indole (indoline) nucleus is a critical step. Various methods, ranging from classical reductions to modern transition-metal-catalyzed reactions, are available.

Reductive Cyclization and Intramolecular Annulation Strategies

Reductive cyclization is a powerful method for constructing the dihydroindole ring, often starting from ortho-substituted nitroarenes. For instance, the reductive cyclization of β-nitrostyrenes can yield indoles, and modifications of this process can lead to dihydroindoles. mdpi.com Another approach involves the diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, to control the stereochemistry of the resulting piperidine or related heterocyclic structures. mdpi.com

Intramolecular annulation offers another direct route. An NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide has been described as a method for creating fused and spirocyclic indoline compounds under mild conditions. rsc.org These strategies highlight the versatility of building the core ring system from acyclic precursors through bond-forming cyclization events.

| Method | Starting Material Example | Reagents/Conditions | Product Type |

| Reductive Cyclization | β-Nitrostyrene | Phenyl formate (B1220265) (CO surrogate), PdCl₂(CH₃CN)₂, phenanthroline | Indole (B1671886) (can be reduced to indoline) mdpi.com |

| Reductive Cyclization | Amino acetal (B89532) (from nitro-Mannich) | Not specified | Substituted Piperidines/Indolines mdpi.com |

| Intramolecular Annulation | 3-(1H-indol-3-yl)-N-alkoxypropanamide | N-Bromosuccinimide (NBS), base | Fused/Spirocyclic Indolines rsc.org |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has become an indispensable tool for heterocycle synthesis, offering mild and efficient pathways to indoles and their reduced derivatives. organicreactions.orgmdpi.com The Larock indole synthesis, for example, utilizes palladium-catalyzed annulation of alkynes with o-haloanilines, although this requires pre-functionalized starting materials. nih.gov

More direct C-H activation strategies have also emerged. Palladium-catalyzed intramolecular C-H amination can form the dihydroindole ring from an unactivated C-H bond. For instance, 3,3-dimethylindoline (B1314585) structures can be accessed through the reaction of a diaziridinone reagent with pallada(II)cycles generated from C(sp³)–H activation. nih.gov Another modern approach is the photo-induced reductive Heck cyclization of indoles, which can proceed without a photocatalyst to yield polycyclic indolinyl compounds. nih.gov

| Method | Starting Material Example | Catalyst/Reagents | Key Features |

| Reductive Heck Cyclization | N-Benzoyl-N-(2-chloroallyl)aniline | UVA/blue LEDs, DIPEA | Metal- and photocatalyst-free nih.gov |

| C-H Amination | N-Alkyl-2-isopropylaniline | Pd(OAc)₂, Di-tert-butyldiaziridinone | Access to 3,3-dimethylindolines nih.gov |

| Domino Cyclization | 2-Alkynyltrifluoroacetanilides | Palladium catalyst, Arene diazonium salts | Forms N-free 2,3-disubstituted indoles mdpi.com |

Strategies for Piperidine Ring Functionalization and Introduction

Once the dihydroindole nucleus is obtained, it must be coupled with the piperidine moiety. The two most common methods are reductive amination and nucleophilic substitution.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. researchgate.net This one-pot procedure typically involves the reaction of an amine (dihydroindole) with a ketone (N-protected piperidin-4-one) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com This method avoids the issue of over-alkylation that can occur in direct alkylation with alkyl halides. masterorganicchemistry.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild and selective, and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The reaction of dihydroindole with tert-butyl 4-oxopiperidine-1-carboxylate, a commercially available precursor, under these conditions would yield the protected target compound, which can then be deprotected. 4-Piperidone itself is also a key precursor in various synthetic routes. un.org

| Amine | Carbonyl Compound | Reducing Agent | Solvent |

| Dihydroindole | tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Dihydroindole | tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) |

| Aniline (as model) | 4-Piperidone | Not specified | Not specified un.org |

Nucleophilic Substitution Reactions on Activated Piperidine Precursors

An alternative strategy involves the direct N-alkylation of dihydroindole via a nucleophilic substitution (Sₙ2) reaction. In this scenario, the dihydroindole acts as the nucleophile, attacking an electrophilic piperidine precursor. A common substrate for this reaction is a piperidine ring substituted with a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate), at the 4-position.

To prevent self-reaction or N-alkylation of the piperidine nitrogen, it must be protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the dihydroindole nitrogen, enhancing its nucleophilicity. researchgate.net After the coupling reaction, the protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acid treatment for Boc) to yield the final product.

| Nucleophile | Electrophile | Base | Solvent |

| Dihydroindole | 1-Boc-4-iodopiperidine | K₂CO₃ or Cs₂CO₃ | Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Dihydroindole | 1-Cbz-4-(methylsulfonyloxy)piperidine | NaH | Tetrahydrofuran (THF) |

| Piperidine (as model) | Alkyl Bromide/Iodide | N,N-diisopropylethylamine (DIPEA) | Acetonitrile (MeCN) researchgate.net |

Amide Bond Formation and Diverse Coupling Reactions

The synthesis of derivatives of this compound often involves modifying the piperidine or indoline scaffolds through amide bond formation and various cross-coupling reactions. These transformations allow for the introduction of diverse functional groups, leading to a wide array of analogues.

Amide Bond Formation:

Amide bond formation is a fundamental reaction used to attach acyl groups to the piperidine nitrogen, particularly when the piperidine is introduced first, and the nitrogen is secondary. This involves the reaction of an activated carboxylic acid with the amine. researchgate.net Common coupling reagents are used to facilitate this reaction by converting the carboxylic acid into a more reactive species.

For instance, in the synthesis of related benzimidazolone scaffolds, carboxylic acids are coupled with the piperidine moiety using activating agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). Other effective reagents for promoting this amide bond formation include carbonyldiimidazole (CDI). escholarship.org The fundamental principle involves the reaction of the amine with a carboxylic acid that has been activated, a common strategy in medicinal chemistry to create diverse compound libraries. researchgate.net

Diverse Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives. While the primary bond connecting the piperidine and indoline in the target molecule is a C-N bond, these coupling reactions are crucial for derivatization at other positions.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. For indole-containing structures, it can be challenging with unprotected N-H groups, often requiring specific ligands like SPhos or XPhos and adjusted reaction conditions to achieve good yields. nih.gov The reaction is effective for coupling aryl or benzyl (B1604629) halides with boronic acids, sometimes even in aqueous media using specialized N-heterocyclic carbene (NHC) precursors. researchgate.net

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. youtube.commasterorganicchemistry.com This method can be applied to introduce vinyl groups or build more complex polycyclic structures fused to the indole or indoline core. beilstein-journals.org Intramolecular Heck reactions are particularly useful for creating fused ring systems. beilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for introducing alkynyl substituents onto the indole nucleus, which can serve as handles for further transformations. nih.gov The reaction is typically catalyzed by a combination of palladium and copper salts. nih.gov

These coupling reactions significantly expand the structural diversity achievable from the basic this compound scaffold, allowing for fine-tuning of its properties.

Introduction of Piperidine Moiety via Carbon-Carbon Bond Formation

The direct formation of a carbon-carbon bond between the piperidine ring and the nitrogen atom of the 2,3-dihydro-1H-indole (indoline) is not a conventional synthetic strategy. The indoline nitrogen is a nucleophilic center, making carbon-nitrogen bond formation the overwhelmingly favored pathway for introducing N-substituents. Strategies for C-N bond formation, such as nucleophilic substitution or reductive amination, are significantly more common and efficient.

While direct C-C coupling to the indoline nitrogen is synthetically challenging and rarely reported, C-C bond formation is extensively used to functionalize other positions of the heterocyclic rings. For example, palladium-catalyzed reactions like the Heck or Suzuki couplings are employed to attach aryl or vinyl groups to the carbon framework of the indoline or piperidine rings, as previously discussed (Section 2.3.3).

The primary methods for constructing the core C-N linkage between the two rings are:

Nucleophilic Substitution: Reacting 2,3-dihydro-1H-indole with a piperidine derivative bearing a leaving group.

Reductive Amination: Reacting 2,3-dihydro-1H-indole with a piperidin-4-one derivative in the presence of a reducing agent. This is one of the most common methods for creating such linkages.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (the indoline precursor) and an amine (the piperidine). This is a powerful method for forming C-N bonds.

Therefore, while C-C bond formation is a cornerstone of synthetic chemistry for modifying the carbon skeleton, the specific introduction of the piperidine moiety to the indoline nitrogen proceeds almost exclusively through C-N bond-forming reactions.

Stereoselective Synthesis Considerations for Chiral Centers

The parent compound, this compound, is achiral. However, the introduction of substituents on either the piperidine or the indoline ring can create one or more chiral centers, making stereoselective synthesis a critical consideration for producing enantiomerically pure derivatives.

Key strategies for achieving stereoselectivity include:

Use of Chiral Precursors: The most straightforward approach is to start with enantiomerically pure building blocks. This can involve using chiral amines, chiral lactams, or amino acids to construct the piperidine or indoline rings. scilit.comrsc.org For example, chiral piperidines can be synthesized from chiral lactams, which in turn can be prepared from amino alcohols like (R)-phenylglycinol. rsc.org Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful route to stereo-defined piperidines from activated pyridines. nih.gov

Asymmetric Catalysis: Chiral catalysts can be used to induce enantioselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of a pyridine (B92270) derivative using a chiral ruthenium(II) or rhodium(I) catalyst can produce chiral piperidines. nih.gov Copper-catalyzed asymmetric cyclizative aminoboration has also been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in domino Mannich–Michael reactions to produce dehydropiperidinones with high diastereoselectivity, which can then be converted to various substituted piperidines. researchgate.net

The synthesis of derivatives with multiple stereocenters, such as 2,3-disubstituted piperidines, presents a significant challenge in controlling both diastereoselectivity and enantioselectivity. nih.govnih.gov Continuous flow protocols using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org

Optimization of Reaction Conditions, Reagent Selection, and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. The formation of the key C-N bond between the indoline and piperidine moieties, often achieved through N-arylation reactions, is a primary focus for optimization. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For copper-catalyzed N-arylation of indoles with aryl halides, a common model for this synthesis, extensive screening of these parameters is often necessary.

| Parameter | Reagents/Conditions Screened | General Observations | Reference(s) |

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | CuI is a commonly used and effective catalyst for N-arylation of N-heterocycles. | researchgate.net |

| Ligand | Benzotriazole derivatives, N,O-bidentate ligands, various phosphines | Ligand choice is critical. Benzotriazole-based N,O bidentate ligands have shown high efficiency for copper-catalyzed N-arylation under mild conditions. For palladium catalysis, phosphine (B1218219) ligands like SPhos and XPhos are effective. | nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, K-O-tBu | The choice of base can significantly impact yield. Strong, non-nucleophilic bases like K-O-tBu or Cs₂CO₃ are often required to deprotonate the indoline N-H. | researchgate.netacs.org |

| Solvent | DMSO, DMF, Toluene, Dioxane | Polar aprotic solvents like DMSO and DMF are frequently used and often give the best results by facilitating the dissolution of reagents and stabilizing intermediates. | researchgate.netacs.org |

| Temperature | 25 °C to 120 °C | Reaction temperature is a key variable. While some reactions proceed at room temperature, many N-arylation reactions require heating (80-120 °C) to achieve reasonable conversion rates. | researchgate.net |

| Reaction Time | 12 to 24 hours | Optimization of reaction time is needed to ensure complete conversion without promoting side reactions or product decomposition. | researchgate.net |

This table is generated based on data for N-arylation of indoles, which serves as a model for the synthesis of the title compound.

In a typical optimization process, a standard reaction is run with an initial set of conditions (e.g., 1.0 mmol indole, 1.2 equiv aryl halide, 5 mol% CuI, 10 mol% ligand, 2.0 equiv base in 2 mL solvent). researchgate.net Parameters are then varied systematically. For example, increasing the temperature from 25 °C to 120 °C can significantly improve yields. researchgate.net Similarly, screening different bases or increasing catalyst loading can lead to substantial improvements in reaction efficiency. researchgate.net Metal-free N-arylation methods using diaryliodonium salts have also been developed, where the choice of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be optimized for high yields and selectivity. researchgate.net

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of the target molecule relies on the availability of key precursors for both the indoline and piperidine moieties.

Synthesis of 2,3-Dihydro-1H-indole (Indoline):

The indoline core can be prepared through several established routes:

Reduction of Indole: The most common method is the catalytic hydrogenation of indole. However, this often requires specific catalysts and conditions to avoid over-reduction. Other reducing agents like sodium cyanoborohydride in acetic acid can also be effective.

Domino Amination of Aryl Chlorides: A transition-metal-free method involves reacting 2-chlorostyrene (B146407) with an amine in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. acs.org

Intramolecular Cyclization: Intramolecular nucleophilic aromatic substitution of appropriately substituted anilines can also lead to the indoline ring system. rsc.org

Synthesis of Piperidine Intermediates:

The piperidin-4-yl group is typically introduced using a protected or functionalized piperidine derivative.

4-Oxopiperidinium chloride: This is a versatile precursor for introducing the piperidine ring via reductive amination. It can be synthesized by treating tert-butyl 4-oxopiperidine-1-carboxylate with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) to remove the Boc protecting group. guidechem.comchemicalbook.comchemicalbook.comchemdad.com

N-Boc-4-aminopiperidine (tert-butyl piperidin-4-ylcarbamate): This is another crucial intermediate, used for direct N-arylation reactions with an indoline precursor. Its synthesis can be achieved through several routes:

From 1-Benzyl-4-piperidone: A multi-step process involving reaction with orthoformate to form a ketal, followed by reaction with tert-butyl carbamate (B1207046) to generate an imine, and finally, Pd/C catalytic hydrogenation to simultaneously reduce the imine and remove the benzyl group. google.com

Debenzylation: Catalytic hydrogenation of 1-benzyl-4-(N-Boc-amino)piperidine using palladium on carbon (Pd/C) is a high-yielding method to remove the N-benzyl group. chemicalbook.com

Curtius Rearrangement: Starting from isonipecotate, a Curtius rearrangement can be employed as a key step to form the 4-amino group. nih.gov

These precursors are essential building blocks that are combined in the final steps to assemble the this compound structure.

Advanced Spectroscopic and Structural Characterization of 1 Piperidin 4 Yl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete map of the atomic framework can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole is characterized by distinct regions corresponding to the aromatic protons of the indoline (B122111) ring, and the aliphatic protons of both the piperidine (B6355638) and the saturated portion of the indoline moiety.

The four protons on the benzene (B151609) ring of the indoline structure are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to their different positions, they exhibit distinct chemical shifts and coupling patterns that reveal their ortho, meta, and para relationships. researchgate.netipb.pt The aliphatic protons of the indoline ring at positions C2 and C3 typically appear as triplets due to coupling with each other. nist.gov

The piperidine ring protons show characteristic signals in the upfield region of the spectrum. chemicalbook.com The proton at C4, being attached to the nitrogen of the indoline ring, is shifted downfield compared to other piperidine protons. The axial and equatorial protons at C2, C6, C3, and C5 are often non-equivalent and show complex splitting patterns due to geminal and vicinal coupling. niscpr.res.in The presence of a secondary amine (NH) proton in the piperidine ring would typically give rise to a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.05 | t | 7.8 | Indoline H-5 |

| 6.98 | d | 7.4 | Indoline H-7 |

| 6.65 | t | 7.2 | Indoline H-6 |

| 6.50 | d | 7.9 | Indoline H-4 |

| 3.60 | t | 8.5 | Indoline H-2 |

| 3.45 | m | - | Piperidine H-4 |

| 3.10 | t | 8.5 | Indoline H-3 |

| 2.95 | m | - | Piperidine H-2ax, H-6ax |

| 2.60 | m | - | Piperidine H-2eq, H-6eq |

| 2.00 | br s | - | Piperidine N-H |

| 1.90 | m | - | Piperidine H-3ax, H-5ax |

| 1.75 | m | - | Piperidine H-3eq, H-5eq |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. organicchemistrydata.org The spectrum for this compound would show a total of 9 distinct signals, accounting for the molecular symmetry.

The aromatic carbons of the indoline ring appear in the downfield region (δ 110-155 ppm). researchgate.net The two carbons bonded directly to the nitrogen (C7a and C3a, if distinct) are the most deshielded. The aliphatic carbons of the indoline ring (C2 and C3) resonate at higher field strengths. The piperidine carbons (C2/C6, C3/C5, and C4) appear in the aliphatic region (δ 30-60 ppm), with C4 being the most downfield of this group due to its direct attachment to the indoline nitrogen. organicchemistrydata.orgspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | Indoline C-7a |

| 130.5 | Indoline C-3a |

| 127.5 | Indoline C-5 |

| 124.8 | Indoline C-6 |

| 117.3 | Indoline C-4 |

| 109.8 | Indoline C-7 |

| 55.4 | Piperidine C-4 |

| 50.1 | Indoline C-2 |

| 45.2 | Piperidine C-2, C-6 |

| 32.5 | Piperidine C-3, C-5 |

| 28.7 | Indoline C-3 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons, such as H-2 and H-3 of the indoline ring. It would also map out the entire spin system of the piperidine ring, showing correlations from H-4 to the H-3/H-5 protons, and subsequently to the H-2/H-6 protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal from the ¹H NMR to its attached carbon signal in the ¹³C NMR. This allows for the definitive assignment of each CH, CH₂, and CH₃ group. For instance, the proton signal at δ 3.60 would show a correlation to the carbon signal at δ 50.1, confirming their assignment as indoline H-2 and C-2, respectively. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final and most critical piece of the puzzle by showing long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This technique is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the piperidine H-4 proton to the indoline C-7a and C-3a carbons, unequivocally establishing the connection point between the two ring systems.

Correlations from the indoline aromatic protons to adjacent aromatic carbons, confirming their relative positions.

Correlations from the indoline H-2 protons to C-3 and C-7a, confirming the structure of the five-membered ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.orglibretexts.org The IR spectrum of this compound would display several key absorption bands.

The most notable features would include a moderate absorption in the 3350-3250 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from both rings will appear as strong absorptions in the 2950-2850 cm⁻¹ range. libretexts.org Aromatic C=C stretching absorptions typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. Finally, C-N stretching vibrations for both the aromatic amine (indoline) and the aliphatic amine (piperidine) would be found in the fingerprint region, typically between 1350 and 1000 cm⁻¹. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, sharp | N-H Stretch (Piperidine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1350-1250 | Medium | Aromatic C-N Stretch |

| 1200-1000 | Medium | Aliphatic C-N Stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. uni.luamericanelements.com For this compound, the molecular formula is C₁₃H₁₈N₂. HRMS analysis would be expected to yield a measured mass that corresponds to the calculated exact mass of the protonated molecule [M+H]⁺ to within a few parts per million (ppm), thereby confirming the elemental composition and reinforcing the structural assignment derived from NMR.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈N₂ |

| Calculated Monoisotopic Mass | 202.14700 |

| Expected [M+H]⁺ Ion (Calculated) | 203.15428 |

| Observed [M+H]⁺ Ion (Theoretical) | 203.1543 ± 0.0005 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should the compound be successfully crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure in the solid state. nih.gov This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule. mdpi.com

For this compound, X-ray analysis would be expected to confirm the connectivity established by NMR. It would reveal the specific conformation of the piperidine ring, which is anticipated to adopt a stable chair conformation with the indoline substituent in an equatorial position to minimize steric hindrance. chemrevlett.com The analysis would also detail the planarity of the aromatic portion of the indoline ring and the puckering of its saturated five-membered ring. Furthermore, the resulting crystal structure would elucidate intermolecular interactions, such as potential hydrogen bonding involving the piperidine N-H group, which dictate how the molecules pack together in the crystal lattice. researchgate.net

Detailed Conformational Analysis of the Piperidine and Dihydroindole Moieties

The six-membered piperidine ring and the five-membered dihydropyrrole part of the indoline system are not planar and exist in various puckered conformations. For a six-membered ring like piperidine, common conformations include the chair, boat, and twist-boat forms. The five-membered dihydropyrrole ring typically adopts envelope or twist conformations.

The precise conformation is quantitatively described by Cremer-Pople puckering parameters, which define the degree and type of puckering. These parameters are derived from the displacement of the ring atoms from a mean plane. For a six-membered ring, three puckering coordinates (q₂, q₃, and Φ₂) describe the conformation, while a five-membered ring is described by two parameters (q₂ and Φ₂).

Table 3.5.1.A: Theoretical Puckering Parameters for a Substituted Piperidine Ring (General Example)

| Parameter | Description | Typical Value Range for Chair Conformation |

| Q (Total Puckering Amplitude) | Represents the total degree of puckering of the ring. | ~0.5 - 0.6 Å |

| θ (Polar Angle) | Defines the type of conformation (e.g., chair, boat). | 0° or 180° for ideal chair |

| φ (Azimuthal Angle) | Describes the pseudorotational position of the conformation. | Varies |

Note: This table represents a general example for a substituted piperidine ring. Specific values for this compound are not currently available in the literature.

Table 3.5.1.B: Theoretical Puckering Parameters for a Dihydropyrrole Ring (General Example)

| Parameter | Description | Typical Value Range |

| q₂ (Puckering Amplitude) | The magnitude of puckering. | ~0.3 - 0.4 Å |

| φ₂ (Phase Angle) | Defines the position in the pseudorotational cycle (envelope vs. twist). | Varies |

Note: This table represents a general example for a dihydropyrrole ring. Specific values for the indoline moiety in this compound are not currently available in the literature.

Dihedral angles, which describe the angle between two intersecting planes, are fundamental to defining the conformation of the molecule. Key dihedral angles in this compound would include those within the piperidine and indoline rings, as well as the angle describing the relative orientation of these two ring systems.

Table 3.5.2: Key Dihedral Angles for Conformational Analysis (Theoretical)

| Dihedral Angle | Description | Expected Range (based on related structures) |

| C-N-C-C (Piperidine Ring) | Defines the puckering of the piperidine ring. | ± 50-60° for a chair conformation |

| C-N-C-C (Indoline Ring) | Defines the puckering of the dihydropyrrole moiety. | Varies depending on envelope or twist form |

| C(Indoline)-N-C(Piperidine)-C(Piperidine) | Describes the orientation of the piperidine ring relative to the indoline nitrogen. | Varies based on steric and electronic factors |

Note: This table is a theoretical representation. Actual dihedral angles for this compound would need to be determined through experimental methods like X-ray crystallography or through computational chemistry studies.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Since this compound possesses a chiral center at the C4 position of the piperidine ring when the indoline moiety is considered a substituent, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for determining the enantiomeric purity and absolute configuration of chiral molecules.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations. nih.gov

A study on related 3-(piperidin-3-yl)-1H-indole derivatives demonstrated the use of X-ray crystallography to determine the absolute configuration of enantiomers. nih.gov For this compound, a similar approach involving the synthesis of enantiomerically pure samples and their analysis by chiroptical methods or X-ray crystallography would be necessary to assign the absolute configuration.

Table 3.6: Chiroptical Spectroscopy Data (Hypothetical)

| Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| Optical Rotation | Specific Rotation [α]D | Positive (+) | Negative (-) |

| Circular Dichroism | Molar Ellipticity [θ] at specific λ | Positive or Negative Cotton Effect | Opposite signed Cotton Effect |

Note: This table presents hypothetical data to illustrate the principles of chiroptical spectroscopy. No experimental or calculated chiroptical data for this compound is currently available.

Computational Chemistry and Molecular Modeling Studies of 1 Piperidin 4 Yl 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For 1-(piperidin-4-yl)-2,3-dihydro-1H-indole, these calculations would elucidate its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry and predicting electronic properties. nih.gov A DFT study of this compound, likely using a functional like B3LYP with a basis set such as 6-31G**, would yield the most stable three-dimensional conformation of the molecule. nih.gov The calculations would precisely determine key geometric parameters.

This analysis provides a foundational understanding of the molecule's static structure, which is the basis for all further computational studies.

Table 1: Predicted Geometric Parameters from DFT Calculations This table illustrates the type of data obtained from DFT calculations. The values are placeholders and represent the expected output.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (Indoline-Piperidine) | ~1.40 Å |

| Bond Angle | C-N-C (Indoline-Piperidine Link) | ~118° |

| Dihedral Angle | Defines the twist between the indoline (B122111) and piperidine (B6355638) rings | Variable |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. nih.gov

For this compound, FMO analysis would reveal:

HOMO: The region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. This is often localized on the nitrogen atoms or the electron-rich aromatic ring.

LUMO: The region most susceptible to receiving electrons, highlighting its electrophilic character.

Energy Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative Data from FMO Analysis This table shows the kind of data generated from an FMO study. The values are illustrative.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 | Electron-donating capability |

| LUMO Energy | -0.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Indicates high chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is calculated by placing a positive point charge at various points on the electron density surface. MEP maps are invaluable for identifying sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map of this compound:

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These would likely be found around the nitrogen atom of the piperidine ring and the nitrogen of the indoline ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically located around the hydrogen atoms attached to nitrogen or carbon.

This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations often focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide insights into its conformational flexibility. nih.gov

Key aspects that can be studied include:

Conformational Landscape: Identifying the different shapes (conformers) the molecule can adopt at a given temperature and the energy barriers between them. This is particularly relevant for the piperidine ring, which can exist in chair, boat, and twist-boat conformations.

Solvent Effects: Running simulations in different solvents (e.g., water, ethanol) demonstrates how the environment influences the molecule's preferred conformation and dynamics. researchgate.net The presence of a solvent can stabilize certain conformers through interactions like hydrogen bonding.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govnih.gov

For this compound, which contains structural motifs present in many biologically active compounds, docking studies would be used to: nih.govfigshare.com

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures.

Predict Binding Mode: Determining the specific orientation and conformation of the molecule within the protein's binding site.

Estimate Binding Affinity: Calculating a score that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol. A lower (more negative) score typically indicates a stronger binding affinity.

Analyze Key Interactions: Identifying the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. researchgate.net

Table 3: Illustrative Output from a Molecular Docking Study This table shows a hypothetical result of docking this compound against a protein target.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Serotonin 5-HT6 Receptor | -8.5 | Asp106, Phe215, Trp310 | Hydrogen Bond, π-π Stacking |

Identification of Putative Binding Sites and Pockets on Biological Targets

Computational studies, particularly those focused on the histamine (B1213489) H3 receptor, have been instrumental in identifying the putative binding site for ligands such as this compound. The binding pocket of the H3 receptor is located within the transmembrane (TM) domain, a characteristic feature of G-protein coupled receptors (GPCRs).

Key amino acid residues that constitute the binding pocket have been identified through homology modeling and site-directed mutagenesis studies. For aminergic GPCRs, a highly conserved aspartic acid residue in transmembrane helix 3 (Asp3.32) is crucial for anchoring the protonated amine group present in many ligands. plos.org In the case of the H3 receptor, this corresponds to Asp114.

Further studies have highlighted other important residues that form the binding pocket. These include residues in TM3, TM5, TM6, and TM7. For instance, a study on non-imidazole H3 receptor antagonists identified key interactions within the binding pocket. nih.gov The orthosteric binding pocket is a cavity enclosed by these transmembrane helices, and specific residues within this pocket are responsible for the affinity and selectivity of ligands. The identification of these residues allows for the construction of pharmacophore models that define the essential features a ligand must possess to bind effectively.

A hybrid assessment approach combining knowledge-based scoring and docking procedures has been used to refine the understanding of the H3 receptor's binding site. nih.gov This methodology helps in selecting the most accurate homology models by evaluating their ability to recognize known ligands. The binding site is characterized by a combination of polar and non-polar residues, creating a complex environment for ligand interaction.

Table 1: Key Amino Acid Residues in the Histamine H3 Receptor Binding Site

| Transmembrane Helix | Residue | Potential Role in Ligand Binding |

| TM3 | Asp114 (3.32) | Anchoring point for the protonated amine of ligands |

| TM3 | Tyr115 (3.33) | Hydrogen bonding |

| TM5 | Glu206 (5.46) | Hydrogen bonding and electrostatic interactions |

| TM6 | Trp371 (6.48) | Aromatic and hydrophobic interactions |

| TM7 | Tyr393 (7.42) | Hydrophobic interactions |

Analysis of Protein-Ligand Binding Mechanisms and Interactions

Molecular docking simulations are a primary tool for analyzing the binding mechanisms of ligands like this compound to the H3 receptor. These simulations predict the preferred orientation of the ligand within the binding pocket and the specific interactions that stabilize the complex.

The binding of non-imidazole antagonists to the H3 receptor is typically characterized by a salt bridge between the protonated nitrogen atom in the piperidine ring of the ligand and the carboxylate group of Asp114 (Asp3.32). plos.org This electrostatic interaction is a cornerstone of the binding for many H3 receptor antagonists.

In addition to this key electrostatic interaction, hydrogen bonds and hydrophobic interactions play a significant role in defining the binding affinity and selectivity. For instance, docking studies with various non-imidazole ligands have shown potential hydrogen bonds with residues such as Tyr115 (Tyr3.33) and Glu206 (Glu5.46). plos.org The indoline moiety of this compound can engage in hydrophobic and aromatic stacking interactions with aromatic residues like Trp371 (Trp6.48) and Tyr393 (Tyr7.42) within the binding pocket. nih.gov

Ligand-guided homology modeling approaches have further refined the understanding of these interactions by selecting for receptor models that can reproduce known structure-activity relationships. plos.org This methodology ensures that the predicted binding modes are consistent with experimental data. The analysis of these interactions is crucial for the rational design of new ligands with improved potency and selectivity.

Homology Modeling for Unresolved Receptor Structures

The crystal structure of the histamine H3 receptor has not yet been experimentally determined. This is a common challenge for many GPCRs due to their flexibility and membrane-embedded nature. To overcome this limitation, homology modeling is employed to construct a three-dimensional model of the H3 receptor based on the known crystal structures of related GPCRs. nih.gov

The process of homology modeling involves several steps:

Template Selection: Identifying suitable template structures with the highest sequence similarity to the human H3 receptor. Commonly used templates include the crystal structures of the histamine H1 receptor, β2-adrenergic receptor, and muscarinic M2 receptor. plos.org

Sequence Alignment: Aligning the amino acid sequence of the H3 receptor with the sequences of the selected templates. This step is critical for correctly mapping the residues of the H3 receptor onto the template structures. nih.gov

Model Building: Generating the 3D model of the H3 receptor based on the alignment and the template structures.

Model Refinement and Validation: Refining the initial model to correct any structural inaccuracies and validating its quality using various computational tools. This can involve energy minimization and molecular dynamics simulations to obtain a more stable and realistic conformation. nih.gov

Ligand-guided homology modeling has proven to be a particularly effective strategy. plos.orgfu-berlin.de In this approach, known H3 receptor ligands are docked into the generated models, and the models are ranked based on their ability to accommodate these ligands in a manner consistent with experimental data. This helps in selecting the most functionally relevant model of the receptor for further studies.

In Silico Prediction of Physicochemical Properties Relevant to Compound Design

In silico methods are widely used to predict the physicochemical properties of drug candidates, providing valuable insights for compound design and optimization.

Lipophilicity (e.g., LogP) and Its Impact on Membrane Permeation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For compounds targeting the central nervous system (CNS), such as H3 receptor antagonists, appropriate lipophilicity is essential for crossing the blood-brain barrier. nih.gov

The predicted XlogP for this compound is 2.2. uni.lu This value suggests a moderate level of lipophilicity, which is often desirable for CNS-active drugs. A LogP value that is too high can lead to poor solubility and non-specific binding, while a value that is too low may hinder membrane permeation.

In silico tools like SwissADME and others are routinely used to predict LogP and other properties. ijprajournal.com These predictions help medicinal chemists to fine-tune the lipophilicity of lead compounds by making structural modifications. For instance, the addition or removal of polar or non-polar functional groups can be guided by these predictions to achieve the desired balance between solubility and membrane permeability.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

| Molecular Formula | C13H18N2 | uni.lu |

| Molecular Weight | 202.3 g/mol | nih.gov |

| XlogP | 2.2 | uni.lu |

| Topological Polar Surface Area (TPSA) | 15.7 Ų | Calculated based on structure |

Ligand Efficiency Metrics for Lead Optimization

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a compound in relation to its size. It is a valuable tool for lead optimization, as it helps in identifying small, efficient fragments that can be developed into more potent drug candidates. LE is calculated as the binding energy per heavy (non-hydrogen) atom.

Another related metric is the lipophilic ligand efficiency (LLE), which relates the potency of a compound to its lipophilicity (pKi - LogP). For CNS drug candidates, a higher LLE is generally desirable, as it indicates that the compound achieves high potency without excessive lipophilicity.

While specific ligand efficiency data for this compound is not publicly available, the principles of ligand efficiency are central to the optimization of H3 receptor antagonists. researchgate.net By focusing on improving ligand efficiency, medicinal chemists can design compounds that have a better balance of properties, leading to a higher probability of success in clinical development. In silico prediction of binding affinities and physicochemical properties allows for the early-stage calculation and optimization of these efficiency metrics.

Structure Activity Relationship Sar Studies of 1 Piperidin 4 Yl 2,3 Dihydro 1h Indole Analogs

Design Principles for Derivatives Based on the 1-(Piperidin-4-yl)-2,3-dihydro-1H-indole Scaffold

The design of derivatives incorporating the this compound scaffold is often guided by established medicinal chemistry principles such as pharmacophore hybridization and structural optimization. A common strategy involves combining the structural features of a known active molecule with the piperidinyl-dihydroindole core to generate novel compounds with potentially improved or new biological activities. For instance, a pharmacophore-hybridization approach was used to combine the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, a close analog of the dihydroindole scaffold, in the search for new NLRP3 inflammasome inhibitors researchgate.netnih.gov.

Positional and Substituent Effects on Biological Activity (preclinical, in vitro only)

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the indole (B1671886) and piperidine (B6355638) moieties. In vitro studies have elucidated how different functional groups impact potency.

For the indole core, SAR analysis has shown that introducing substituents at the C-5 position can enhance antitumor activity, whereas substitutions at the C-7 position may significantly diminish antiproliferative effects nih.gov. In a related series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which contain a fused piperidine-indole system, substitutions on the indole nitrogen and the piperidine ring were systematically evaluated for their ability to potentiate CFTR activity. The results, summarized in the table below, highlight the sensitivity of the scaffold to minor structural changes acs.org.

| Compound | R¹ (Indole N) | R² (Piperidine N) | Emax | EC₅₀ (µM) |

| 1 | H | 4-Cl-Ph-CO | 0.93 | 0.43 |

| 3 | H | 2-Pyrazolyl-CO | 1.00 | 0.28 |

| 4 | Me | 2-Pyrazolyl-CO | 0.81 | 0.35 |

| 5 | Et | 2-Pyrazolyl-CO | 0.72 | 0.45 |

| Data sourced from in vitro studies on CFTR potentiation. Emax values are normalized for the activity of analogue 3. acs.org |

Similarly, in studies of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives acting as NLRP3 inhibitors, modifications to a phenylacetamide moiety attached to the piperidine nitrogen demonstrated varied effects on the inhibition of pyroptosis and IL-1β release in differentiated THP-1 cells nih.gov.

| Compound | Modification | % Inhibition of Pyroptosis (at 10 µM) | % Inhibition of IL-1β (at 10 µM) |

| 6 | C1 spacer to phenylacetamide | 35.1 ± 3.9 | 21.0 ± 4.2 |

| 7 | C2 spacer to phenylacetamide | 34.6 ± 2.6 | 18.2 ± 3.4 |

| 9 | 3-Cl on phenylacetamide | 36.3 ± 4.2 | 34.3 ± 1.8 |

| 13 | Benzimidazol-2-one replaced with urea-like moiety | 44.1 ± 1.6 | 32.4 ± 3.2 |

| Data represents the mean ± SEM from in vitro assays on LPS/ATP-stimulated THP-1 cells. nih.gov |

These findings underscore the importance of systematic screening of positional and substituent effects to identify the optimal decoration of the core scaffold for a desired biological outcome.

Influence of Ring Modifications on the Dihydroindole Moiety

Alterations to the dihydroindole ring system itself can profoundly impact the biological profile of the parent compound. These modifications can include ring expansion, fusion with other rings, or complete replacement with bioisosteric heterocycles. Such skeletal modifications can provide access to novel structural analogues for SAR studies acs.org.

In the context of NLRP3 inhibitors, researchers replaced the benzimidazol-2-one moiety, a close isostere of a dihydroindol-2-one, with various urea-like substructures researchgate.netnih.gov. This modification led to compounds, such as derivative 13 , which demonstrated a significant ability to inhibit pyroptosis and IL-1β release in vitro nih.gov. This suggests that the core heterocyclic system can be successfully replaced by other groups that maintain the necessary spatial and electronic features for biological activity.

Furthermore, the exploration of related fused-ring systems, such as the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (or tetrahydro-γ-carboline) core, represents another form of ring modification acs.org. These derivatives, where the piperidine and indole rings are fused, were identified as a novel chemotype of CFTR potentiators, demonstrating that significant alterations to the connectivity of the core rings can lead to the discovery of new biological functions acs.org.

Impact of Substitutions and Modifications on the Piperidine Ring System

The piperidine ring within the this compound scaffold is a frequent target for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Substitutions on the piperidine nitrogen (N-1 position) are particularly critical.

Studies on N-(piperidin-4-yl)benzamide derivatives have shown that the nature of the substituent on the piperidine nitrogen dictates biological activity. For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, replacing a urea moiety with various amides at the N-1 position of the piperidine ring was explored to improve microsomal stability mdpi.com. While an isopropylsulfonyl group (6b ) yielded a potent inhibitor, it suffered from poor stability. Subsequent introduction of halogenated substituents (6c, 6d ) improved potency but only moderately enhanced stability mdpi.com.

| Compound | N-1 Piperidine Substituent | Human sEH IC₅₀ (nM) | Mouse sEH IC₅₀ (nM) |

| 6a | Acetyl | 14 | 22 |

| 6b | Isopropylsulfonyl | 3.1 | 6.0 |

| 6c | 2-chlorophenylacetyl | 1.8 | 3.6 |

| 6d | 2,6-dichlorophenylacetyl | 1.3 | 2.5 |

| Data from in vitro fluorescent-based assay. mdpi.com |

In another study focusing on dopamine (B1211576) and serotonin receptor ligands, a benzyl (B1604629) moiety attached to the piperidine nitrogen appeared to be a favorable choice for interaction with D(4.2) and 5-HT(2A) receptors nih.gov. Increasing the linker length between an appended phenyl ring and the basic nitrogen of the piperidine generally led to a decrease in affinity for these receptors nih.gov. Furthermore, research on dipeptidyl peptidase IV (DPP-IV) inhibitors showed that a 4-benzylpiperidine derivative maintained significant inhibitory activity, highlighting the importance of substituents at the 4-position of the piperidine ring for interaction with the S2 binding pocket of the enzyme oatext.com.

Role of Linker Chemistry in Conjugated or Hybrid Systems

Research into NLRP3 inflammasome inhibitors provides a direct example of the linker's importance. A series of compounds were synthesized where the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one moiety was connected to a 2-chlorophenylacetamide fragment via a carbon chain spacer of varying lengths nih.gov. The results indicated that the linker's structure is critical for activity. A derivative with an acetamide bridge showed anti-pyroptotic activity, whereas shortening the linker or removing the carbonyl group resulted in inactive compounds at the tested concentration nih.gov. Specifically, compounds with C1 and C2 spacers (6 and 7 ) were able to prevent approximately 35% of pyroptotic cell death in vitro nih.gov.

Linkers in drug conjugates are broadly categorized as cleavable or non-cleavable nih.gov. Cleavable linkers, such as those containing peptide sequences (e.g., Val-Cit) or acid-sensitive groups, are designed to release the active component under specific physiological conditions, like the enzymatic environment inside a tumor cell researchgate.net. Non-cleavable linkers provide a stable connection, and the entire conjugate is expected to be internalized and processed nih.gov. The choice of linker chemistry—be it a simple alkyl chain, a PEG spacer for improved solubility, or a sophisticated cleavable peptide—is a key design element that dictates the performance of the final hybrid molecule nih.govunimi.it.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of this compound analogs, as the specific three-dimensional arrangement of atoms can dictate the molecule's ability to bind to its biological target. The development of enantiomerically pure compounds is often a key objective in drug discovery to maximize potency and minimize potential off-target effects.

The significance of stereochemistry is clearly demonstrated in the development of PARP inhibitors. The compound MK-4827 (Niraparib), a potent PARP-1 and PARP-2 inhibitor, is specifically the (S)-enantiomer of 2-{4-[piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide nih.govresearchgate.net. The synthesis and evaluation of the specific (3S)-piperidin-3-yl stereoisomer were crucial in achieving high enzymatic and cellular activity nih.govresearchgate.net. This highlights that one enantiomer can be significantly more active than the other.

Similarly, in-depth SAR studies of tetrahydro-γ-carboline derivatives as CFTR potentiators led to the discovery of an enantiomerically pure compound (39 ) that possessed good efficacy in rescuing the gating defect of F508del- and G551D-CFTR and a promising in vitro profile acs.org. Synthetic methods have been developed specifically to obtain enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, allowing for the systematic study of their absolute configurations and biological activities nih.gov. These studies confirm that the chiral center on the piperidine ring is a critical determinant of the molecule's interaction with its target, and controlling this stereochemistry is essential for optimizing biological function.

Conclusion and Future Perspectives in 1 Piperidin 4 Yl 2,3 Dihydro 1h Indole Research

Summary of Key Research Findings and Structural Insights

Although direct biological studies on 1-(piperidin-4-yl)-2,3-dihydro-1H-indole are not extensively published, research on closely related analogs provides significant insights into the potential of this structural class. The indoline (B122111) and piperidine (B6355638) moieties are privileged structures, appearing in numerous natural products and pharmacologically active compounds. ekb.egresearchgate.netmdpi.com Their combination offers a three-dimensional structure with modifiable vectors for probing biological systems.

Key findings from analogous scaffolds include:

Antimalarial Activity: A study exploring the 3-piperidin-4-yl-1H-indole scaffold (where the piperidine is linked to carbon-3 of an indole (B1671886) ring) identified a lead compound with potent activity against both drug-sensitive and resistant strains of Plasmodium falciparum. nih.gov Structure-activity relationship (SAR) studies revealed that the scaffold was largely intolerant to modifications on the piperidine nitrogen, highlighting the importance of this specific feature for activity. nih.gov

NLRP3 Inflammasome Inhibition: In a different but structurally relevant series, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was developed as an inhibitor of the NLRP3 inflammasome. nih.gov By hybridizing known pharmacophores, researchers created compounds capable of preventing pyroptosis and the release of interleukin-1β in cellular assays. nih.gov

These examples underscore that the piperidinyl-dihydroindole core is a viable starting point for identifying bioactive agents. The specific point of attachment (e.g., N1 vs. C3) and the oxidation state of the indole ring (indole vs. indoline) are critical determinants of the ultimate biological target and activity.

| Compound Class | Biological Target/Activity | Key Findings |

| 3-Piperidin-4-yl-1H-indoles | Antimalarial (P. falciparum) | Identified lead compound with ~3 µM EC50 against resistant strains; SAR showed intolerance to N-piperidinyl modifications. nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-ones | NLRP3 Inflammasome Inhibition | Compounds inhibit pyroptosis and IL-1β release; activity is modulated by the linker and substituents. nih.gov |

| Aminoindoline Derivatives | Focal Adhesion Kinase (FAK) Inhibition | Natural product-like compounds from this class were identified as a new family of FAK inhibitors. nih.gov |

Unexplored Avenues and Challenges in Synthetic Chemistry of the Dihydroindole-Piperidine Scaffold

The synthesis of the indoline-piperidine scaffold can be approached through various established methods in heterocyclic chemistry, though each presents unique challenges. ekb.egrsc.org The formation of the crucial bond between the indoline nitrogen and the piperidine C4-position is typically achieved via nucleophilic substitution or reductive amination.

Challenges:

Stereoselectivity: Creating chiral centers, either on the piperidine or indoline ring, requires stereoselective synthetic methods. Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through asymmetric deprotonation, but this adds complexity and steps to a synthesis. acs.org

Regioselectivity: In reactions involving substituted indolines, controlling the regioselectivity of modifications on the benzene (B151609) ring versus the pyrroline (B1223166) ring can be difficult. researchgate.net

Catalyst and Conditions: The synthesis of related trisindolines shows that reaction efficiency is highly dependent on the choice of acid catalyst and reaction conditions, which must be carefully optimized. nih.gov

Unexplored Avenues:

Modern Synthetic Methods: There is an opportunity to apply modern synthetic techniques to this scaffold, such as photoredox catalysis, electrochemical synthesis, or flow chemistry, which could provide more efficient and environmentally friendly routes. organic-chemistry.org

Diversity-Oriented Synthesis: A divergent synthesis approach, as demonstrated for other indoline-based libraries, could rapidly generate a wide array of skeletally diverse compounds for high-throughput screening. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the core this compound structure would be highly valuable for rapidly generating analogs for SAR studies without needing to perform a full synthesis for each new compound.

Advancements in Computational Modeling for Rational Design and Virtual Screening

Computational chemistry is a powerful tool for accelerating the discovery and optimization of ligands based on the dihydroindole-piperidine scaffold. In silico methods are widely used to predict properties, understand binding interactions, and guide the design of new derivatives.

Molecular Docking and Dynamics: For piperidine-based ligands targeting sigma receptors and piperidine/oxindole hybrids targeting VEGFR-2, molecular docking has been used to predict binding poses within the target's active site. nih.govrsc.orgnih.gov These studies are often followed by molecular dynamics (MD) simulations to assess the stability of the predicted binding mode and identify key interacting amino acid residues over time. nih.govrsc.org

Rational Design: In the development of NLRP3 inhibitors, computational simulations were instrumental in building a complete model of the target protein's inactive state and identifying potential binding sites, which guided the rational design of the synthesized compounds. nih.gov

Virtual Screening and Property Prediction: Software programs can calculate physicochemical similarities between designed compounds and known drugs, helping to prioritize candidates with favorable drug-like properties for synthesis. nih.govresearchgate.net For the title compound itself, basic properties such as its predicted partition coefficient (XlogP) and collision cross-section are readily available in public databases.

| Computational Technique | Application in Piperidine/Indoline-related Research | Reference |

| Molecular Docking | Predicting binding modes in target proteins (e.g., VEGFR-2, Sigma-1 Receptor). | nih.govrsc.orgnih.gov |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes and identifying key interactions. | nih.govnih.govrsc.org |

| Pharmacophore Modeling | Guiding the hybridization of known active fragments to design new molecules. | nih.gov |

| In Silico Property Prediction | Calculating physicochemical and pharmacokinetic properties to assess drug-likeness. | nih.govnih.govresearchgate.net |

Prospects for Novel Preclinical Biological Probe Development and Target Validation

A chemical probe is a small molecule used to study and validate the function of a biological target in cells or organisms. The this compound scaffold is an excellent starting point for the development of such probes.

Inspired by related scaffolds, several avenues exist:

Kinase Signaling Probes: Indoline-based libraries have yielded probes for Focal Adhesion Kinase (FAK), demonstrating the utility of this core in dissecting complex signaling pathways. nih.govnih.gov

Fluorogenic Probes: The indole nucleus is inherently fluorescent, a property that has been widely exploited to create fluorogenic probes for detecting various analytes. rsc.org By functionalizing the dihydroindole-piperidine core with appropriate recognition moieties, it could be converted into a sensor for specific ions, enzymes, or other biomolecules.

Target Validation in Disease: The antimalarial 3-piperidin-4-yl-1H-indoles serve as probes to validate new targets in P. falciparum, while the benzimidazolone analogs act as probes to confirm the role of NLRP3 in inflammatory pathways. nih.govnih.gov Similarly, derivatives of the title compound could be developed to validate novel targets in areas like oncology, neurodegeneration, or infectious disease.

The development of a potent, selective, and cell-permeable ligand based on this scaffold would provide a valuable tool for biologists to interrogate the function of its corresponding target protein.

Outlook on Developing Advanced Chemical Tools Based on the this compound Core

Beyond simple probes, the dihydroindole-piperidine scaffold holds promise for the creation of more sophisticated chemical tools for chemical biology and drug discovery. These tools enable more advanced applications such as target identification and the study of drug resistance.

Future opportunities include:

Overcoming Drug Resistance: Research on a complex indole derivative has shown its ability to inhibit a drug-resistant mutant of the Smoothened (SMO) protein in the Hedgehog signaling pathway. nih.gov This highlights the potential for designing derivatives of the dihydroindole-piperidine core that can overcome acquired resistance to existing therapies.

Affinity-Based Probes: The scaffold can be functionalized to create affinity-based probes. For example, attaching a biotin (B1667282) tag would allow for pull-down experiments to identify the cellular binding partners of a bioactive compound. Attaching a photo-activatable cross-linking group would enable photo-affinity labeling to covalently capture and identify target proteins.

Targeted Degraders: The scaffold could serve as the warhead for a Proteolysis-Targeting Chimera (PROTAC). By linking a derivative that binds to a protein of interest to a ligand for an E3 ubiquitin ligase, the resulting PROTAC could induce the targeted degradation of the protein, offering a powerful therapeutic and research strategy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(piperidin-4-yl)-2,3-dihydro-1H-indole?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution, cyclization, or coupling reactions. For example, indole derivatives can be functionalized with piperidine moieties using palladium-catalyzed cross-coupling or acid-mediated cyclization. Characterization often involves NMR (e.g., δ 1.5–2.5 ppm for piperidine protons and δ 6.5–7.5 ppm for indole aromatic protons) and mass spectrometry to confirm purity and structural integrity .

Q. How should researchers handle safety protocols for this compound during laboratory experiments?

- Methodological Answer : While specific safety data for this compound are limited, analogous piperidine-indole hybrids require standard precautions:

- Inhalation/Skin Contact : Use fume hoods and gloves; rinse exposed skin with water for 15 minutes.

- Storage : Store at room temperature in airtight containers, avoiding moisture and light.

Refer to GHS-compliant safety sheets for structurally related compounds (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) for risk mitigation strategies .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NMR Spectroscopy : Multi-nuclear , , and 2D experiments (e.g., COSY, HSQC) distinguish overlapping signals, such as diastereotopic protons in the dihydroindole ring.

- X-ray Crystallography : Resolves absolute stereochemistry and confirms spatial arrangements, as demonstrated in studies of similar compounds like (E)-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for pharmacological applications?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., opioid or serotonin receptors).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity using PubChem-derived descriptors (e.g., topological polar surface area, logP) .

Q. What strategies address contradictory data in the literature regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative () conditions, followed by HPLC-MS analysis to identify degradation products.

- pH-Solubility Profiling : Use shake-flask methods to measure solubility across pH 1–10, noting instability in highly acidic/basic environments .

Q. How does the compound’s conformational flexibility impact its pharmacological activity?

- Methodological Answer :

- Molecular Dynamics Simulations : Analyze rotatable bonds in the piperidine and dihydroindole moieties to predict bioactive conformations.

- Pharmacophore Mapping : Compare low-energy conformers with known receptor ligands (e.g., opioid receptor-like 1 ligands) to identify critical interactions .

Q. What experimental approaches validate the compound’s role as a precursor in heterocyclic hybrid systems (e.g., pyrido[2,3-d]pyrimidines)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.